Acebutolol is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and certain cardiac conditions. It is classified as a cardioselective beta-blocker, which means it preferentially blocks the beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility. The compound is particularly beneficial for patients with asthma or chronic obstructive pulmonary disease, as it has a lower affinity for beta-2 receptors, which are involved in bronchial dilation.
Acebutolol is derived from 4-aminophenol through various synthetic pathways. It belongs to the class of medications known as beta-adrenergic blockers, specifically targeting the beta-1 subtype of adrenergic receptors. This classification allows it to effectively manage cardiovascular conditions by reducing heart workload and lowering blood pressure.
The synthesis of acebutolol can be achieved through several methods, primarily involving the reaction of 4-aminophenol with various acylating agents and subsequent reactions to form the final compound. One notable method involves:
Another innovative approach includes a biocatalytic method that utilizes lipases for enantioselective synthesis, allowing for the production of both R- and S-enantiomers of acebutolol with high purity and yield .
The biocatalytic route involves:
This method has been noted for its environmental benefits and high efficiency compared to traditional synthetic routes .
The molecular formula of acebutolol is . Its structure includes:
The compound exhibits a melting point range of approximately 110–115 °C and has a pKa value around 9.0, indicating its basic nature .
Acebutolol participates in several chemical reactions, primarily focused on its synthesis and degradation pathways:
These reactions are crucial for understanding both the synthesis and metabolic pathways of acebutolol within the body .
Acebutolol operates by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade results in:
Data from clinical studies indicate that acebutolol effectively lowers systolic and diastolic blood pressure in hypertensive patients while maintaining a favorable side effect profile .
These properties are essential for formulation development and ensuring proper drug delivery mechanisms .
Acebutolol is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in treating anxiety disorders due to its calming effects on cardiac function .
Acebutolol(1+) refers to the protonated, bioactive form of acebutolol, a cardiovascular-active small molecule drug. This chemical entity functions as a beta-adrenergic receptor antagonist, specifically targeting β₁-adrenoceptors in cardiac tissue. The compound exists as a hydrochloride salt (acebutolol hydrochloride) for pharmaceutical use, enhancing its stability and bioavailability. Its molecular structure integrates key functional groups—including a sec-butanamide chain, acetyl moiety, and isopropylamino-hydroxypropoxy linkage—that confer selective receptor binding and partial agonist activity. As a therapeutic agent, acebutolol(1+) modulates sympathetic nervous system overactivity, positioning it as a cornerstone in managing hypertension and arrhythmias while exhibiting distinct pharmacodynamic advantages over non-selective beta-blockers [1] [6] [9].
Acebutolol(1+) is chemically designated as (±)-N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide monohydrochloride. Its empirical formula is C₁₈H₂₉ClN₂O₄ (molecular weight: 372.89 g/mol), with a crystalline structure soluble in water but less so in alcohol. The compound features a chiral center, and clinical formulations use the racemic mixture. Key structural elements include:
Pharmacologically, acebutolol(1+) is classified as a cardioselective β₁-adrenoceptor antagonist (Group II antiarrhythmic) with intrinsic sympathomimetic activity (ISA). This cardioselectivity arises from its higher affinity for cardiac β₁-receptors (responsible for chronotropic and inotropic effects) over pulmonary and vascular β₂-receptors. At therapeutic doses, its β₁:β₂ blocking ratio is approximately 1:15, though selectivity diminishes above 800 mg/day. Its ISA property enables weak partial agonism, providing low-level receptor stimulation that mitigates bradycardia and lipid profile alterations common with non-ISA beta-blockers. Unlike classical antagonists, acebutolol(1+) stabilizes receptor conformations that modestly activate G-proteins, reducing adverse effects like cold extremities [6] [8] [9].
Table 1: Chemical and Pharmacological Profile of Acebutolol(1+)
Property | Description |
---|---|
Chemical Name | (±)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl] butanamide hydrochloride |
CAS Registry Number | 34381-68-5 |
Molecular Formula | C₁₈H₂₉ClN₂O₄ |
Bioactivation | Hepatic conversion to active metabolite diacetolol (equipotent) |
Plasma Protein Binding | ~26% |
Partition Coefficient (LogP) | ~1.7 (hydrophilic) |
Pharmacological Class | Cardioselective β₁-blocker with ISA |
Mechanism of Action | Competitive inhibition of catecholamines at β₁-adrenoceptors; weak Gs-protein agonism |
Acebutolol was patented in 1967 by Laboratoires Lafon (France) following systematic modifications of propranolol’s structure to enhance β₁-selectivity and safety. It received initial regulatory approval in 1973 (France) for hypertension and arrhythmias, becoming the first beta-blocker with demonstrated cardioselectivity and ISA. The U.S. FDA approved acebutolol hydrochloride capsules (Sectral®) in 1985 after reviewing extensive clinical trial data demonstrating efficacy in ventricular arrhythmias and hypertension. Japanese regulatory approval followed in 1981, expanding its global therapeutic footprint. Key milestones include:
Patent expirations starting in the late 1990s enabled generic development. ANI Pharmaceuticals launched U.S. generic acebutolol hydrochloride capsules in 2022, capitalizing on limited market competition. Current regulatory status includes:
Table 2: Regulatory Timeline of Acebutolol
Year | Regulatory Event | Region/Authority |
---|---|---|
1967 | Initial patent filing | France (Laboratoires Lafon) |
1973 | First medical approval for hypertension | France |
1981 | Approval for arrhythmias | Japan |
1985 | FDA approval for hypertension and ventricular arrhythmias | USA |
1990 | Generic entries in European markets | UK, Germany |
2022 | ANDA launch by ANI Pharmaceuticals | USA |
Acebutolol(1+) occupies a unique niche in cardiovascular therapy due to its dual properties—β₁-selectivity and ISA—which translate to clinically relevant advantages:
Antiarrhythmic Efficacy
In ventricular arrhythmias, acebutolol(1+) suppresses ectopic activity by prolonging AV nodal refractoriness and reducing automaticity. A landmark double-blind study (n=60) demonstrated >70% reduction in ventricular premature complexes (VPCs) in 50% of patients, with dose-dependent declines in paired VPCs and ventricular tachycardia episodes (p<0.05) [5]. Long-term data (12 months) confirm sustained arrhythmia suppression in 72% of patients with organic heart disease, with 44% achieving ≥75% PVC reduction at mean doses of 400–800 mg/day [10]. Its electrophysiological profile shows negligible effects on sinus node recovery or HV conduction, distinguishing it from sodium-channel blockers [9].
Antihypertensive Mechanism
Acebutolol(1+) lowers blood pressure via:
Emerging Applications
Recent research identifies potential benefits in:
Table 3: Clinical Efficacy of Acebutolol(1+) in Key Trials
Condition | Trial Design | Efficacy Outcome | Reference |
---|---|---|---|
Ventricular Arrhythmia | Double-blind, placebo-controlled (n=60) | 50% patients had >70% VPC reduction; ↓ VT episodes | [5] |
Hypertension | Multicenter vs. propranolol (n=220) | Equivalent BP control; 76% responders at 400–800 mg | [9] |
PVC Suppression | 12-month open-label (n=9) | Sustained PVC reduction >75% in 44% patients | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7